molecular formula C21H19N3O3S2 B2533927 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide CAS No. 922448-05-3

4-(N-cyclopropyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide

Cat. No.: B2533927
CAS No.: 922448-05-3
M. Wt: 425.52
InChI Key: ZJODOJDRDZWWPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-cyclopropyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H19N3O3S2 and its molecular weight is 425.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

A study by Ravinaik et al. (2021) investigated a series of substituted benzamides, including compounds similar to 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide. These compounds showed significant anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancers, demonstrating their potential as chemotherapeutic agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Inhibition of Carbonic Anhydrases

Another study by Ulus et al. (2016) explored the synthesis of acridine-acetazolamide conjugates, which are structurally similar to the chemical . These conjugates effectively inhibited carbonic anhydrases, crucial enzymes in various physiological processes. The inhibition of these enzymes suggests potential applications in treating conditions like glaucoma, epilepsy, and mountain sickness (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).

Pro-apoptotic Effects

Yılmaz et al. (2015) conducted research on derivatives of indapamide, which shares some structural similarities with the compound . One of the derivatives showed high proapoptotic activity on melanoma cell lines, highlighting potential applications in cancer therapy, specifically targeting tumor cells (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Cytotoxic Evaluation

Govindaraj et al. (2021) synthesized Schiff bases with structural features similar to the compound . These bases demonstrated cytotoxic activity towards human breast cancer cell lines, suggesting a potential role in developing new anticancer agents (Govindaraj, Ramanathan, Rajendran, Ragu, Balachandaran, & Elanchleiyan, 2021).

Antifungal Properties

Narayana et al. (2004) synthesized benzamide derivatives with antifungal properties, indicating the potential of similar compounds, like this compound, in treating fungal infections (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).

Glucose-Lowering Effect

Iino et al. (2009) discovered that 3-alkoxy-5-phenoxy-N-thiazolyl benzamides, structurally related to the compound , acted as potent glucokinase activators with glucose-lowering effects. This suggests a potential application in managing diabetes (Iino, Tsukahara, Kamata, Sasaki, Ohyama, Hosaka, Hasegawa, Chiba, Nagata, Eiki, & Nishimura, 2009).

Properties

IUPAC Name

4-[cyclopropyl(methyl)sulfamoyl]-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-24(15-8-9-15)29(26,27)16-10-6-13(7-11-16)20(25)23-21-22-19-17-5-3-2-4-14(17)12-18(19)28-21/h2-7,10-11,15H,8-9,12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJODOJDRDZWWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.